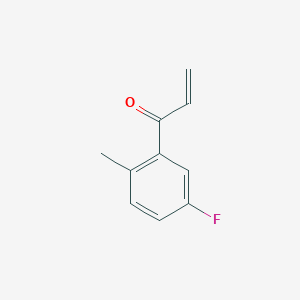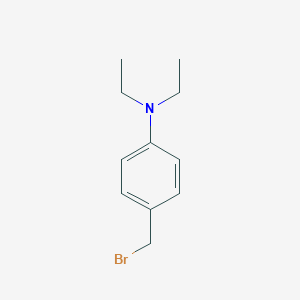![molecular formula C8H8F3NO B13603180 O-[2-(Trifluoromethyl)benzyl]hydroxylamine](/img/structure/B13603180.png)
O-[2-(Trifluoromethyl)benzyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[2-(Trifluoromethyl)benzyl]hydroxylamine is a chemical compound with the molecular formula C8H8F3NO It is known for its unique structure, which includes a trifluoromethyl group attached to a benzyl ring, and a hydroxylamine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(Trifluoromethyl)benzyl]hydroxylamine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
O-[2-(Trifluoromethyl)benzyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve solvents like dichloromethane or acetonitrile and temperatures ranging from -20°C to 80°C .
Major Products
The major products formed from reactions involving this compound include nitroso compounds, amines, and substituted benzyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
O-[2-(Trifluoromethyl)benzyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Industry: It is used in the production of agrochemicals and as a stabilizer in polymer chemistry
Mécanisme D'action
The mechanism of action of O-[2-(Trifluoromethyl)benzyl]hydroxylamine involves its ability to act as an electrophilic aminating agent. It can transfer its hydroxylamine group to nucleophilic substrates, facilitating the formation of carbon-nitrogen bonds. This reactivity is due to the electron-withdrawing effect of the trifluoromethyl group, which enhances the electrophilicity of the benzyl carbon .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to O-[2-(Trifluoromethyl)benzyl]hydroxylamine include:
O-(4-(Trifluoromethyl)benzyl)hydroxylamine: Differing only in the position of the trifluoromethyl group on the benzyl ring.
O-Benzoylhydroxylamines: Used as electrophilic aminating agents in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its specific reactivity profile, influenced by the trifluoromethyl group. This makes it particularly useful in reactions requiring high electrophilicity and stability under various conditions .
Propriétés
Formule moléculaire |
C8H8F3NO |
|---|---|
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
O-[[2-(trifluoromethyl)phenyl]methyl]hydroxylamine |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7-4-2-1-3-6(7)5-13-12/h1-4H,5,12H2 |
Clé InChI |
XFYYOFGQOQXXTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CON)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



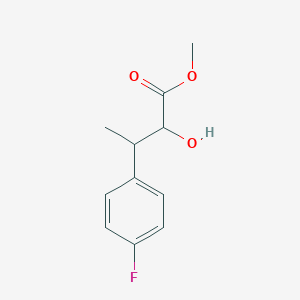
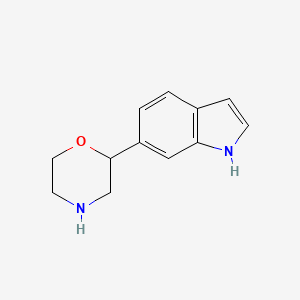
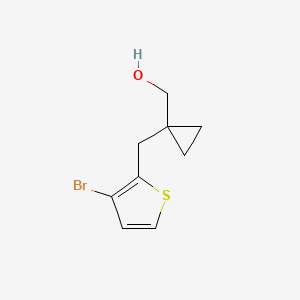
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
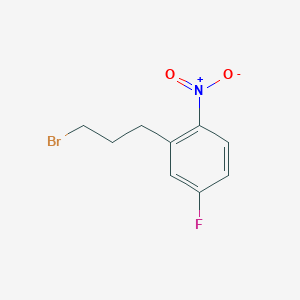
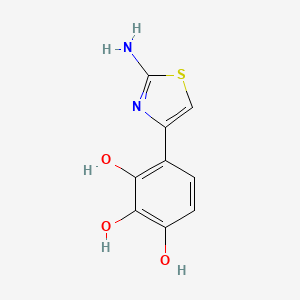
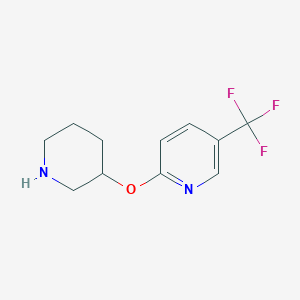
![C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine](/img/structure/B13603134.png)
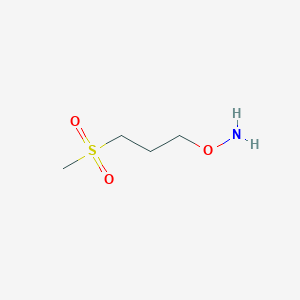
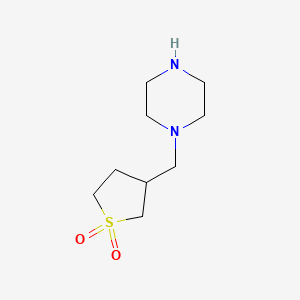
![7a-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-octahydropyrano[3,4-c]pyrrole hydrochloride](/img/structure/B13603159.png)
